

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxylic acid

Cat. No.: B1630586

[Get Quote](#)

IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is **3-Chlorothiophene-2-carboxylic acid**. An alternative, commonly used synonym is 3-Chloro-2-thiophenecarboxylic acid.^{[1][2]} This molecule is a halogenated heterocyclic compound, specifically a derivative of thiophene, featuring a carboxylic acid group at position 2 and a chlorine atom at position 3 of the thiophene ring.

Chemical and Physical Properties

The fundamental physicochemical properties of **3-Chlorothiophene-2-carboxylic acid** have been well-characterized. These identifiers and properties are crucial for laboratory handling, analytical characterization, and computational modeling.

Property	Value	Reference
CAS Number	59337-89-2	[3][4][5]
Molecular Formula	C ₅ H ₃ ClO ₂ S	[1][3][5]
Molecular Weight	162.59 g/mol	[1][3][5]
Melting Point	186-190 °C	[3]
Boiling Point	291.7±20.0 °C (Predicted)	[3]
Appearance	White to cream or pale brown powder	[4]
InChI Key	BXEAAHIHFFIMIE-UHFFFAOYSA-N	[1][2]
SMILES	OC(=O)c1sccc1Cl	[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Chlorothiophene-2-carboxylic acid** are outlined below. These protocols are based on established literature procedures.

Synthesis Method 1: Hydrolysis of Methyl Ester

This protocol describes the synthesis of the target compound via the hydrolysis of its corresponding methyl ester.[3]

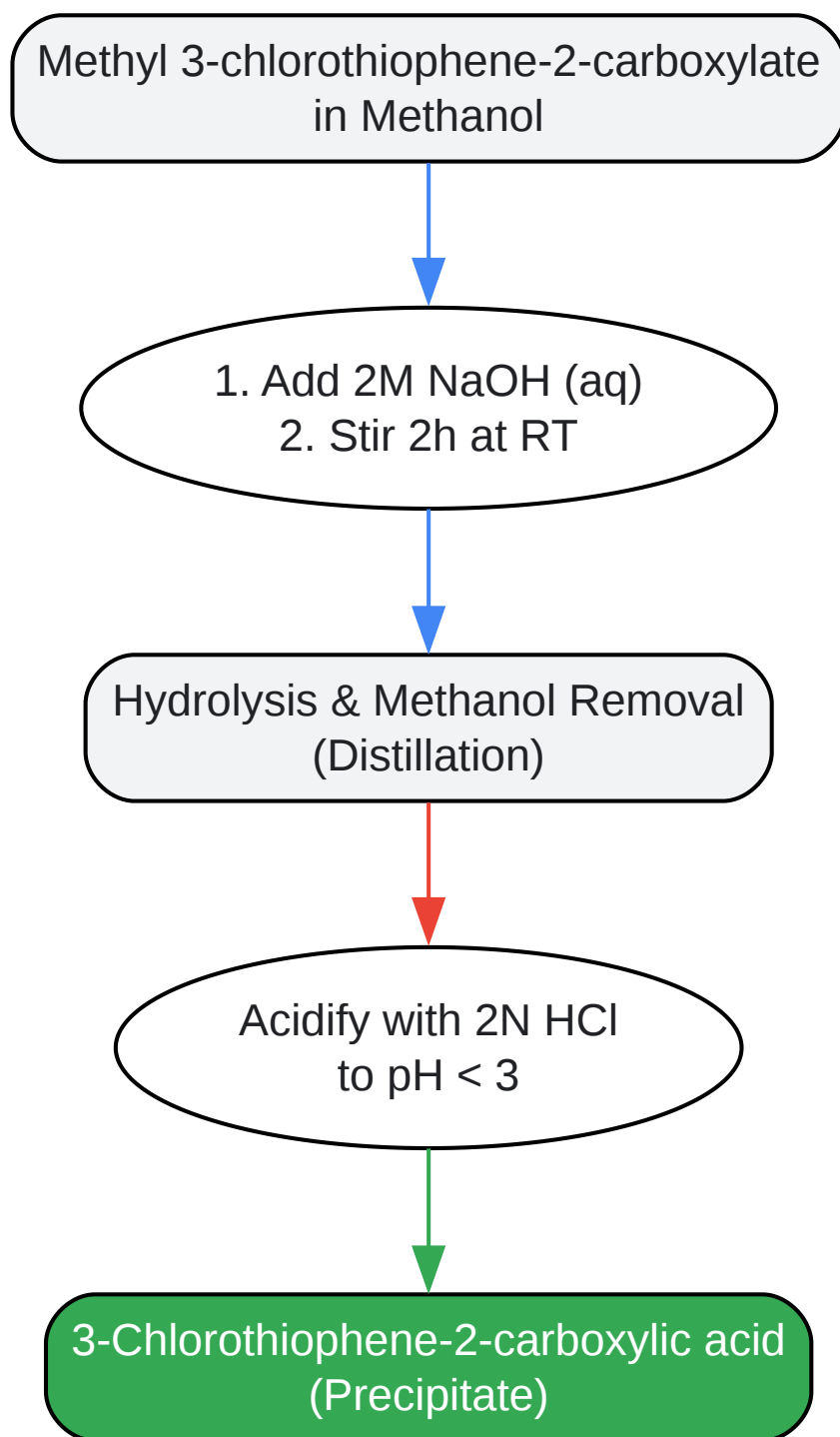
Materials:

- Methyl 3-chlorothiophene-2-carboxylate (50 g, 0.28 mol)
- Methanol (100 mL)
- Aqueous sodium hydroxide solution (2M, 400 mL)
- 2N Hydrochloric acid

- Ether

Procedure:

- Dissolve Methyl 3-chlorothiophene-2-carboxylate (50 g) in methanol (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the 2M aqueous sodium hydroxide solution (400 mL) while maintaining the reaction temperature at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the methanol by distillation under reduced pressure.
- Wash the remaining aqueous phase with ether to remove any unreacted starting material.
- Acidify the aqueous phase with 2N hydrochloric acid to a pH < 3, which will cause the product to precipitate.
- Collect the precipitated white solid by filtration.
- Dry the solid under a vacuum to yield **3-chlorothiophene-2-carboxylic acid** (yield: 45 g, 98%).^[3]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via ester hydrolysis.

Synthesis Method 2: From 3-Hydroxy-2-methoxycarbonyl-thiophene

This method synthesizes the title compound from a hydroxy-thiophene precursor using a chlorinating agent.^[7]

Materials:

- 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)
- Phosphorus pentachloride (52.1 g)
- Absolute carbon tetrachloride (800 mL total)
- Water (450 mL)
- Sodium bicarbonate (25 g)
- Active carbon (10 g)
- Hydrochloric acid

Procedure:

- Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat the solution to boiling.
- Prepare a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL).
- Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.
- Boil the mixture under reflux for 13 hours.
- Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

- While cooling, add water (450 mL) dropwise to the residue, then heat the mixture to boiling and allow it to cool.
- Filter the resulting precipitate under suction.
- Boil the precipitate with active carbon (10 g) in a sodium bicarbonate solution (25 g in water).
- Filter off the active carbon under suction.
- Cool the filtrate and acidify with hydrochloric acid to precipitate the final product.
- The resulting **3-chlorothiophene-2-carboxylic acid** has a melting point of 185-186 °C.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

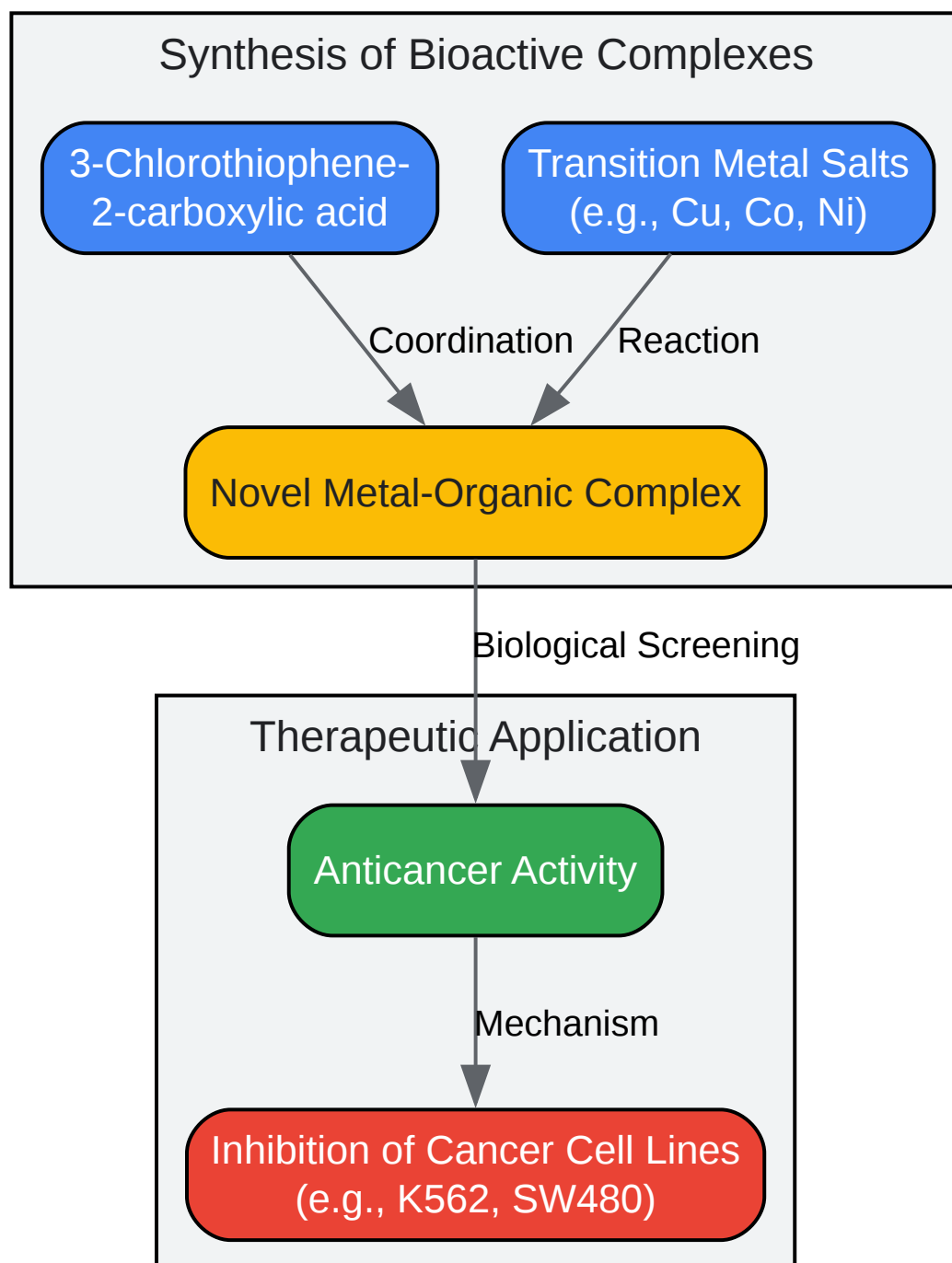
- Mass Spectrometry (MS): Used to confirm the molecular weight. Analysis of the compound shows a molecular ion peak (M+H⁺) of 163.[3]
- Infrared (IR) Spectroscopy: To identify functional groups. The compound has been characterized by Attenuated Total Reflectance (ATR-IR) spectroscopy.[1] Key stretches would include O-H from the carboxylic acid, C=O from the carbonyl group, and C-Cl from the chloro substituent.
- UV-Visible Spectroscopy: Used to study electronic transitions. The free ligand exhibits π - π^* transitions in the 210–250 nm range and n - π^* transitions in the 300–310 nm range.[8]
- Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and has been used to characterize the solid material.[2]

Applications in Drug Development and Coordination Chemistry

3-Chlorothiophene-2-carboxylic acid serves as a valuable building block in medicinal chemistry and materials science. Its primary application lies in its use as a ligand for the

synthesis of transition metal complexes. These complexes have shown potential as novel anticancer agents.

A study detailed the synthesis of four new transition metal complexes using **3-chlorothiophene-2-carboxylic acid** as the primary ligand with metals such as Copper(II), Cobalt(II), and Nickel(II).^[8] The resulting complexes were evaluated for their anticancer activities against various human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells.^[8] Notably, one of the cobalt complexes demonstrated significant inhibitory effects against leukemia and colon cancer cells.^[8]



[Click to download full resolution via product page](#)

Caption: Logical pathway from ligand to potential therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 4. 3-Chlorothiophene-2-carboxylic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 3-Chlorothiophene-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630586#iupac-nomenclature-for-3-chlorothiophene-2-carboxylic-acid\]](https://www.benchchem.com/product/b1630586#iupac-nomenclature-for-3-chlorothiophene-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com